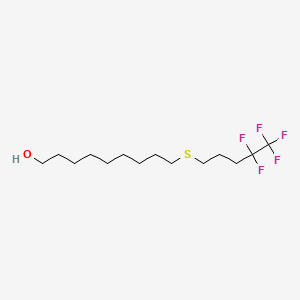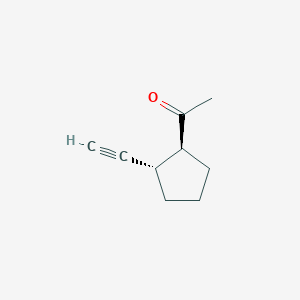
Pimozide-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimozide-d5 (Major) is a deuterated form of pimozide, a diphenylbutylpiperidine derivative. Pimozide is primarily used as an antipsychotic agent for the treatment of Tourette’s Disorder and other psychiatric conditions. The deuterated form, Pimozide-d5 (Major), is often used in scientific research to study the pharmacokinetics and metabolic pathways of pimozide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Pimozide-d5 (Major) involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the nucleophilic substitution reaction in which deuterated glycerol formal is used as an inert solvent at a pH higher than 4 .
Industrial Production Methods
Industrial production of Pimozide-d5 (Major) typically follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in achieving the desired deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
Pimozide-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Pimozide can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Nucleophilic substitution reactions are common in the synthesis of deuterated pimozide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Deuterated solvents like deuterated glycerol formal are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites such as 5-hydroxypimozide and 6-hydroxypimozide.
Reduction: Dealkylated products.
Substitution: Deuterated pimozide derivatives.
Applications De Recherche Scientifique
Pimozide-d5 (Major) is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pimozide.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antipsychotic drugs.
Cancer Research: Pimozide has shown potential in inhibiting the growth of brain tumors by targeting STAT3-mediated autophagy.
Mécanisme D'action
Pimozide-d5 (Major) exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, which is thought to be responsible for its antipsychotic effects . Additionally, pimozide also acts as an antagonist of the D3, D4, and 5-HT7 receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another antipsychotic agent used for similar indications.
Chlorpromazine: A typical antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: Used for the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated pimozide .
Propriétés
Numéro CAS |
1794979-08-0 |
|---|---|
Formule moléculaire |
C28H29F2N3O |
Poids moléculaire |
466.587 |
Nom IUPAC |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
Clé InChI |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Synonymes |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 1-[1-[4,4-Bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone-d5; 1-[4,4-Bis(p-fluorophenyl)butyl]-4-(2-oxo-1-benzimidazolinyl)piperidine-d5; NSC 170984- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


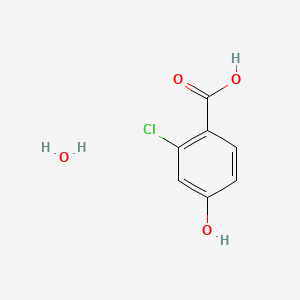
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
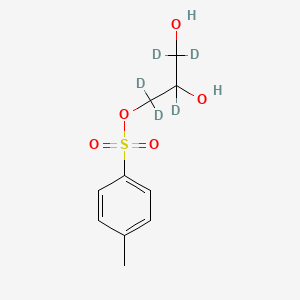
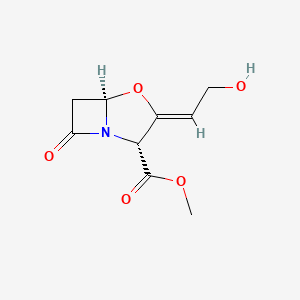
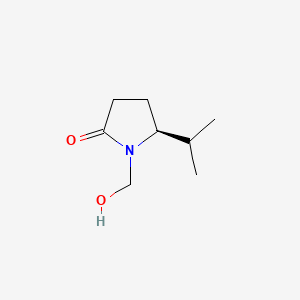
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)
